Decanol
Overview
Description
Decanol, also known as decyl alcohol, is a saturated fatty alcohol that belongs to the alkanol family. Its chemical formula is C10H21OH. This compound is a clear, colorless liquid with a sweet, floral, slightly citrusy odor. It is characterized by the presence of a hydroxyl group (-OH) at the end of a 10-carbon alkyl chain, giving it both hydrophobic and hydrophilic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanol can be synthesized through the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions. Another method is the OXO process, a hydroformylation method that results in alcohols from alkenes .
Industrial Production Methods: In industrial settings, this compound is primarily produced by the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil. The Ziegler process is another synthetic route used in industrial production . This method involves the oligomerization of ethylene followed by oxidation and hydrolysis.
Types of Reactions:
Oxidation: this compound can be oxidized to decanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to decane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decane.
Substitution: Decyl halides (e.g., decyl chloride, decyl bromide).
Scientific Research Applications
Decanol has a wide range of applications in scientific research and various industries:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug solubility and absorption.
Industry: Used in the production of surfactants, detergents, plasticizers, lubricants, and anti-foam agents.
Mechanism of Action
Decanol exerts its effects primarily through its hydrophobic and hydrophilic properties. In biological systems, it can interact with cell membranes, enhancing the permeability of drugs across the skin. This is achieved by disrupting the lipid bilayer of the cell membrane, allowing for increased absorption of active pharmaceutical ingredients . In industrial applications, its ability to break down fats and oils enhances the cleaning action of detergents and surfactants .
Comparison with Similar Compounds
1-Dodecanol: A 12-carbon fatty alcohol with similar properties but a longer carbon chain.
1-Octanol: An 8-carbon fatty alcohol with a shorter carbon chain.
1-Hexanol: A 6-carbon fatty alcohol with even shorter carbon chain.
Comparison:
Solubility: this compound is slightly soluble in water, while shorter-chain alcohols like 1-hexanol are more soluble.
Boiling Point: this compound has a higher boiling point (232.9°C) compared to 1-octanol (195°C) and 1-hexanol (157°C) due to its longer carbon chain.
This compound’s unique balance of hydrophobic and hydrophilic properties, along with its relatively high boiling point and low solubility in water, make it a versatile compound with diverse applications across multiple fields.
Properties
IUPAC Name |
decan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFXSUHUHTGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, Array | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
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Record name | 1-DECANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
26303-54-8 (aluminum salt), 37909-25-4 (magnesium salt) | |
Record name | 1-Decanol | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID7021946 | |
Record name | 1-Decanol | |
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Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Clear liquid with a sweet odor; [CAMEO] Odor resembles orange flowers; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/floral, waxy, fruity odour | |
Record name | DECYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/6122 | |
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Record name | 1-Decanol | |
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Record name | 1-Decanol | |
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Record name | Decyl alcohol | |
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Record name | 1-DECANOL | |
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Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
446 °F at 760 mmHg (USCG, 1999), boiling point equals 446 °F, 229 °C, BP: 115 to 120 °C at 15 mm Hg; 109.5 °C at 8 mm Hg, 230 °C | |
Record name | DECYL ALCOHOL | |
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Record name | 1-Decanol | |
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Record name | 1-DECANOL | |
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Flash Point |
180 °F (USCG, 1999), Flash point equals 180 °F, 82 °C (180 °F) - closed cup, 180 °F (82 °C) (Open cup), 108 °C c.c. | |
Record name | DECYL ALCOHOL | |
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Record name | 1-Decanol | |
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Solubility |
In water, 37 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible in ethanol, ether, acetone, benzene, chloroform, 1:3 IN 60% ALCOHOL, Soluble in alcohol, ether, mineral oil, propylene glycol, fixed oils; Insoluble in glycerin water at 233 °C, Solubility in water, g/100ml at 20 °C: 0.37 (very poor), soluble in alcohol, ether, mineral oil, propylene glycol, most fixed oils; Insoluble in glycerin, water, 1 ml in 3 ml 60% alcohol (in ethanol) | |
Record name | 1-DECANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
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Record name | 1-DECANOL | |
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Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/264/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.84 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01, 0.826-0.831 | |
Record name | DECYL ALCOHOL | |
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Record name | 1-Decanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.3 (Air= 1), Relative vapor density (air = 1): 5.5 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
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Vapor Pressure |
0.00851 [mmHg], 0.00851 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1 | |
Record name | 1-Decanol | |
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Color/Form |
Colorless to water-white liquid, Colorless, viscous, refractive liquid, Moderately viscous, strongly refractive liquid | |
CAS No. |
112-30-1, 36729-58-5, 70084-71-8, 85566-12-7, 66455-17-2 | |
Record name | DECYL ALCOHOL | |
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Record name | 1-Decanol | |
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Record name | Decyl alcohol | |
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Record name | 1-Decanol | |
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Record name | 1-Decanol | |
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Record name | Decan-1-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.597 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C9-11 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C8-10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89V4LX791F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
44 °F (USCG, 1999), 7 °C, Surface tension = 0.029742 N/m (at melting point), 6.9 °C | |
Record name | DECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6122 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-DECANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Q1: Does decanol affect ion channels?
A2: Yes, this compound has been shown to interact with and modulate the activity of certain ion channels. For instance, it can potentiate the function of homomeric α1 glycine receptors at concentrations that correspond roughly to twice the EC50 for producing anesthesia in mammals. [] It also influences nicotinic acetylcholine receptor (nAChR) channels, reducing the mean duration of bursts of channel openings. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound, also known as 1-decanol, has the molecular formula C10H22O and a molecular weight of 158.28 g/mol.
Q3: How does the presence of this compound impact the liquid-vapor interface of lithium bromide aqueous solutions?
A4: Molecular dynamics simulations reveal that this compound molecules preferentially adsorb at the liquid-vapor interface of lithium bromide solutions. [] The methyl group orients towards the vapor phase, while the hydrophilic hydroxyl group interacts with the liquid phase, forming hydrogen bonds with water molecules. [] This orientation disrupts the interfacial water structure and influences the solution's properties.
Q4: Can microorganisms utilize this compound?
A6: Yes, certain microorganisms can degrade this compound. For example, a Pseudomonas strain isolated from soil was capable of converting 2-tridecanone to 1-unthis compound, with 1-decanol identified as one of the intermediate products. [] This suggests the existence of a metabolic pathway capable of oxidizing this compound.
Q5: Have computational methods been used to study this compound?
A7: Yes, molecular dynamics simulations have been instrumental in understanding the behavior of this compound at interfaces, such as the liquid-vapor interface of electrolyte solutions. [] These simulations provide insights into molecular orientations, interactions with other molecules, and their influence on system properties.
Q6: Can computational chemistry predict the formation of this compound clusters?
A8: Yes, quantum chemical calculations have successfully predicted the thermodynamics of two-dimensional cluster formation by this compound at the air-water interface. [] This approach can estimate enthalpy, entropy, and Gibbs energy for cluster formation based on molecular interactions and geometry, providing valuable information about monolayer behavior.
Q7: How does the length of the carbon chain in alcohols relate to their effects on biological systems?
A9: There's a recognized "cut-off" effect in the potency of primary aliphatic alcohols. [] While potency generally increases with chain length up to a point, alcohols with more than 12 carbons show drastically reduced or absent anesthetic activity. [, , ] This highlights the importance of the alkyl chain in determining the interaction of alcohols with their biological targets.
Q8: Does the position of the hydroxyl group in this compound isomers affect their properties?
A10: Yes, the position of the hydroxyl group influences the solubility and phase behavior of this compound isomers in supercritical solvents like CO2. [] Isomers with a terminal hydroxyl group (1-decanol) show different phase transition pressures compared to isomers with an internal hydroxyl group, impacting their separation and purification. []
Q9: How can the stability of this compound be enhanced for controlled release applications?
A11: Decyl glycoside, synthesized via the Koenigs-Knorr method, demonstrates controlled release properties of this compound in response to temperature variations. [] This approach allows for improved stability and long-term disinfection by manipulating the release rate of this compound through temperature control. []
Q10: What are the environmental implications of this compound release?
A12: While this compound is biodegradable [], its release into the environment, particularly water bodies, can have adverse effects. For instance, even at low concentrations, this compound can lyse human cells and bacterial cells. [] It is crucial to handle and dispose of this compound responsibly to minimize ecological damage.
Q11: How is this compound metabolized?
A11: While specific metabolic pathways for this compound are not detailed in the provided research, its structural similarity to other long-chain alcohols suggests possible routes. It is likely metabolized via oxidation to the corresponding aldehyde and then carboxylic acid, which can then be further processed through various metabolic pathways.
Q12: Does this compound have any insecticidal properties?
A14: Yes, this compound exhibits insecticidal activity, particularly against mosquito larvae (Aedes aegypti). [, ] It demonstrated larvicidal activity with an LC50 of 4.8 ppm, indicating potential for use in mosquito control strategies. []
Q13: What analytical techniques are commonly used to study this compound?
A15: Various analytical methods are employed to characterize and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in complex mixtures, such as essential oils. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, provides insights into the structure, dynamics, and interactions of this compound in various systems. [, , ]
Q14: How does this compound affect the solubility of other fuels?
A16: this compound, particularly in combination with other alcohols, can enhance the solubility of methanol and ethanol in fuels like red palm oil (RPO). [] The formation of isotropic solutions with long-chain alcohols improves the miscibility of these alcohols in biofuel blends. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.